

Biological function of AM (22-52) C-terminal fragment

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Compound of Interest		
Compound Name:	Adrenomedullin (AM) (22-52), human	
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Clarification of Terminology: AM (22-52) vs. PAMP

It is crucial to clarify a common point of confusion regarding the terminology used in the topic. Adrenomedullin (AM) (22-52) and Proadrenomedullin N-terminal 20 Peptide (PAMP) are two distinct peptides derived from the same precursor, proadrenomedullin, but they have different amino acid sequences and distinct biological functions.

- Adrenomedullin (22-52), also known as AM (22-52), is a C-terminal fragment of adrenomedullin. It is primarily recognized as an antagonist of the adrenomedullin receptors, blocking the effects of the full-length adrenomedullin peptide.
- Proadrenomedullin N-terminal 20 Peptide (PAMP) is derived from the N-terminal region of the proadrenomedullin precursor. It is a bioactive peptide with its own specific functions, including antimicrobial activities and acting as an agonist for the atypical chemokine receptor ACKR3/CXCR7.

This guide will provide an in-depth technical overview of the biological functions of both of these peptides in separate sections to ensure clarity and accuracy for researchers, scientists, and drug development professionals.

Section 1: Adrenomedullin (22-52) C-Terminal Fragment



Introduction

Adrenomedullin (AM) (22-52) is a truncated form of the potent vasodilator peptide, adrenomedullin. Lacking the N-terminal ring structure essential for receptor activation, AM (22-52) functions as a competitive antagonist at adrenomedullin receptors (AM1 and AM2).[1][2] Its ability to block the physiological effects of AM makes it a valuable tool in studying the biological roles of adrenomedullin and a potential therapeutic agent in conditions characterized by excessive AM activity.

Biological Function: Antagonism of Adrenomedullin Receptors

The primary biological function of AM (22-52) is the competitive antagonism of adrenomedullin receptors. These receptors are heterodimers composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), either RAMP2 (forming the AM1 receptor) or RAMP3 (forming the AM2 receptor).[3] By binding to these receptors without activating them, AM (22-52) blocks the binding of the endogenous ligand, adrenomedullin, thereby inhibiting its downstream signaling pathways.

The antagonistic effects of AM (22-52) have been demonstrated in various physiological contexts, including:

- Vasodilation: AM (22-52) can reverse the vasodilator effects of adrenomedullin.[4]
- cAMP Production: It inhibits the AM-induced accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in AM signaling.[4][5]
- Cellular Secretion: It has been shown to modulate basal and stimulated secretion of certain hormones from adrenocortical cells, although its selectivity in this context has been questioned.[6]

Signaling Pathway Blockade

Adrenomedullin typically signals through Gs protein-coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. AM (22-52) competitively binds to the AM receptor, preventing the binding of adrenomedullin and subsequent Gs protein activation, thereby blocking the entire downstream signaling cascade.





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Caption: Signaling pathway blockade by AM (22-52).

Quantitative Data

The antagonist potency of AM (22-52) has been quantified in various experimental systems. The following table summarizes key quantitative data.

Parameter	Value	Cell/System	Receptor	Reference
IC50	85 nM	HEK-293 cells	Bovine AM2 (CLR/RAMP3)	[5]
IC50	7.6 nM	Rat L6 myoblasts	Rat AM1 (CLR/RAMP2)	[5]
IC50	6.6 x 10 ⁻⁹ M	Rat epididymal membranes	AM Receptor	[2]
Kd	5 μΜ	AM1 receptor extracellular domain	AM1 (CLR/RAMP2)	[7]

Experimental Protocols

1.5.1 Functional Antagonism Assay (cAMP Accumulation)

This protocol is designed to measure the ability of AM (22-52) to inhibit adrenomedullinstimulated cAMP production in cultured cells.

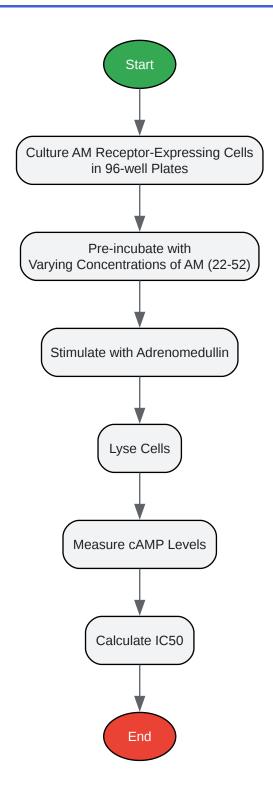
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- Cell Culture: Culture cells expressing adrenomedullin receptors (e.g., COS-7 cells transfected with CLR and RAMP2/3, or a cell line with endogenous receptors) in 96-well plates until confluent.[7]
- Pre-incubation with Antagonist: Wash the cells with serum-free media and pre-incubate with varying concentrations of AM (22-52) for 15-30 minutes at 37°C.[7]
- Stimulation with Agonist: Add a fixed concentration of adrenomedullin (typically at its EC50 or EC80 concentration) to the wells and incubate for an additional 15 minutes at 37°C. Include a positive control with forskolin (an adenylyl cyclase activator).[7]
- Cell Lysis and cAMP Measurement: Aspirate the media and lyse the cells using the buffer provided in a commercial cAMP assay kit (e.g., AlphaScreen or HTRF).
- Data Analysis: Measure cAMP levels according to the manufacturer's protocol. Plot the cAMP concentration against the log concentration of AM (22-52) to determine the IC50 value.





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Caption: Workflow for a functional antagonism assay.

1.5.2 Receptor Binding Assay



This protocol outlines a competitive binding assay to determine the affinity of AM (22-52) for the adrenomedullin receptor.

- Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing adrenomedullin receptors.
- Assay Setup: In a 96-well plate, combine the cell membranes with a fixed concentration of radiolabeled adrenomedullin (e.g., ¹²⁵I-AM) and varying concentrations of unlabeled AM (22-52).[2]
- Incubation: Incubate the mixture for a defined period (e.g., 18-24 hours) at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter, followed by washing with cold buffer.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of AM (22-52) to determine the IC50, which can be converted to a Ki (inhibition constant).

Section 2: Proadrenomedullin N-terminal 20 Peptide (PAMP)

Introduction

Proadrenomedullin N-terminal 20 Peptide (PAMP) is a 20-amino acid peptide that is co-secreted with adrenomedullin.[8] Unlike AM (22-52), PAMP is a bioactive peptide with distinct physiological roles, including antimicrobial activity and the ability to act as an agonist at the atypical chemokine receptor ACKR3 (also known as CXCR7).[8][9][10][11]

Biological Functions

PAMP exhibits a range of biological activities, with two of the most well-characterized being its antimicrobial effects and its role as a ligand for the ACKR3 receptor.

 Antimicrobial Activity: PAMP displays broad-spectrum antimicrobial activity against various bacterial strains.[8][12] Its mechanism of action is believed to involve translocation into the

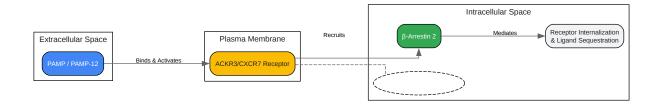


bacterial cytoplasm and binding to bacterial DNA, rather than membrane disruption.[8][12]

- ACKR3/CXCR7 Agonism: PAMP, and particularly its processed form PAMP-12, acts as an agonist for the atypical chemokine receptor ACKR3.[9][10][11] This interaction leads to β-arrestin recruitment and receptor internalization, but does not typically induce classical G-protein signaling.[9][10][11]
- Cardiovascular and Neuromodulatory Effects: PAMP has also been implicated in the regulation of blood pressure and catecholamine release, as well as possessing neuromodulatory functions.[13]

Signaling Pathway: ACKR3-Mediated β-Arrestin Recruitment

Upon binding of PAMP (or PAMP-12) to the ACKR3 receptor, a conformational change is induced that promotes the recruitment of β-arrestin 2 to the intracellular domains of the receptor. This leads to receptor internalization and sequestration of the ligand, effectively acting as a scavenger mechanism. Unlike typical GPCR signaling, this interaction does not activate G-protein-mediated downstream pathways like ERK phosphorylation.[9][10][11]



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Caption: PAMP signaling through the ACKR3 receptor.

Quantitative Data

2.4.1 Antimicrobial Activity



The antimicrobial potency of PAMP is typically measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Microorganism	MIC (μM)	Reference
Escherichia coli	4-32	[8][12]
Staphylococcus aureus	4-32	[8][12]
Gram-negative bacteria	4-32	[8][12]

2.4.2 ACKR3 Receptor Activity

The agonist activity of PAMP and its derivatives at the ACKR3 receptor is quantified by measuring their ability to induce β -arrestin 2 recruitment.

Peptide	EC50 (β-arrestin 2 recruitment)	Cell Line	Reference
PAMP	> 10 μM	HEK cells	[9]
PAMP-12	839 nM	HEK cells	[9]
Adrenomedullin	≈ 5-10 µM	HEK cells	[9]

Experimental Protocols

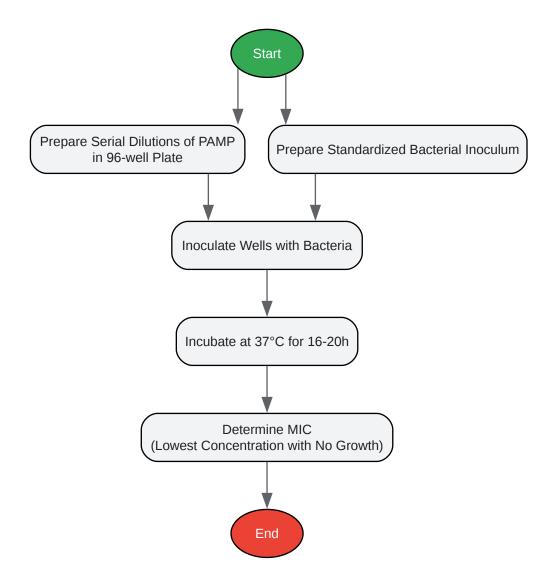
2.5.1 Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

- Peptide Preparation: Prepare a stock solution of PAMP and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14][15]
- Bacterial Inoculum Preparation: Grow the bacterial strain to be tested to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[14]



- Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the PAMP dilutions. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 16-20 hours.[16]
- MIC Determination: The MIC is the lowest concentration of PAMP at which no visible bacterial growth is observed.[15]



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Caption: Workflow for antimicrobial susceptibility testing.

2.5.2 β-Arrestin 2 Recruitment Assay



This protocol is used to measure the recruitment of β -arrestin 2 to the ACKR3 receptor upon stimulation with PAMP.

- Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding for ACKR3 and a β-arrestin 2 biosensor system (e.g., NanoBRET, BRET, or FRET-based).
 [17]
- Cell Plating: Plate the transfected cells in a 96-well plate and grow overnight.
- Ligand Stimulation: Treat the cells with varying concentrations of PAMP or its derivatives.
- Signal Detection: Measure the resonance energy transfer signal using a plate reader at specific time points after ligand addition.
- Data Analysis: The increase in the BRET/FRET signal corresponds to the recruitment of βarrestin 2 to the receptor. Plot the signal against the log concentration of the peptide to determine the EC50 value.[18]

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